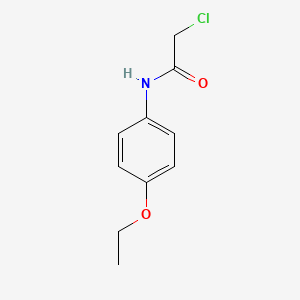

2-chloro-N-(4-ethoxyphenyl)acetamide

Description

2-Chloro-N-(4-ethoxyphenyl)acetamide is a halogenated acetamide derivative characterized by a chloroacetamide backbone substituted with a 4-ethoxyphenyl group. Its molecular formula is C₁₀H₁₁ClNO₂, with a molecular weight of 212.65 g/mol (calculated based on substituents and atomic masses). The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring confers unique electronic and steric properties, distinguishing it from other chloroacetamide derivatives.

Properties

IUPAC Name |

2-chloro-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPPVEIJXVVHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175866 | |

| Record name | p-Acetophenetidide, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2153-08-4 | |

| Record name | 2-Chloro-N-(4-ethoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2153-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-p-acetophenetidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002153084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-p-acetophenetidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Acetophenetidide, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-p-acetophenetidide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X55ZN2ADK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-ethoxyphenyl)acetamide typically involves the chloroacetylation of 4-ethoxyaniline. The reaction is carried out by reacting 4-ethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-ethoxyaniline and chloroacetic acid.

Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: New derivatives with different functional groups replacing the chlorine atom.

Hydrolysis: 4-ethoxyaniline and chloroacetic acid.

Oxidation: Corresponding aldehyde or carboxylic acid derivatives.

Scientific Research Applications

2-chloro-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Biological Studies: It serves as a tool for studying the effects of chemical modifications on biological activity.

Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-ethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the structure of the final pharmaceutical compound derived from it.

Comparison with Similar Compounds

Structural and Substituent Variations

The chloroacetamide scaffold is highly versatile, with biological and physicochemical properties heavily influenced by substituents. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Lipophilicity: The ethoxy group in the target compound increases lipophilicity (predicted logP ~2.8) compared to fluorophenyl (logP ~2.1) and cyanophenyl (logP ~1.9) analogs .

- Hydrogen Bonding : Fluorophenyl derivatives exhibit intramolecular C–H⋯O interactions, stabilizing crystal structures . Ethoxy-substituted analogs may display similar intermolecular H-bonding, as seen in related acetamides .

- Solubility: Nitro and cyano substituents reduce aqueous solubility due to electron-withdrawing effects. Ethoxy and methoxy groups improve solubility in organic solvents .

Biological Activity

Overview

2-Chloro-N-(4-ethoxyphenyl)acetamide (CAS No. 2153-08-4) is an organic compound with the molecular formula C10H12ClNO2. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

- Molecular Weight : 213.66 g/mol

- Molecular Formula : C10H12ClNO2

- Purity : Typically >95% in research applications

- Storage Conditions : Inert atmosphere, 2-8°C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways.

Biochemical Pathways

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes that are crucial for cancer cell proliferation, such as tyrosine kinases.

- Cell Cycle Regulation : It may induce cell cycle arrest and apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death.

- Intracellular Effects : The compound can influence gene expression and cellular metabolism, leading to altered cellular responses in cancerous tissues.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Anticancer Properties : Similar compounds have demonstrated anticancer effects by inducing apoptosis and inhibiting tumor growth. The specific mechanisms include:

- Activation of the intrinsic apoptotic pathway.

- Disruption of mitochondrial function leading to cell death.

Comparison with Similar Compounds

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 2-Chloro-N-(4-methoxyphenyl)acetamide | Methoxy group instead of ethoxy | Similar anticancer properties |

| 2-Chloro-N-(4-ethylphenyl)acetamide | Ethyl group instead of ethoxy | Potentially different activity |

| 2-Chloro-N-(4-hydroxyphenyl)acetamide | Hydroxy group instead of ethoxy | Varies based on functional group |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Pharmacophore Generation and QSAR Studies :

- A study focused on the pharmacophore generation for related compounds, revealing insights into the structure-activity relationships (SAR) that underscore their biological effects .

- Quantitative structure-activity relationship (QSAR) analyses have indicated that modifications to the ethoxy group can significantly impact the compound's efficacy against cancer cell lines.

- In Vivo Studies :

- Cell Culture Experiments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.